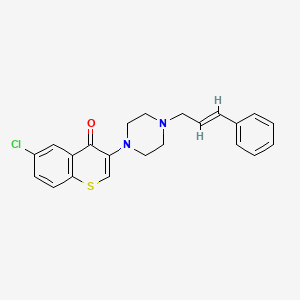![molecular formula C14H22N2O B2714043 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane CAS No. 256475-59-9](/img/structure/B2714043.png)
1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is an organic compound with the molecular formula C14H22N2O. It is a derivative of diazepane, featuring a methoxyphenyl group attached to the ethyl chain.
Mecanismo De Acción
Target of Action
For instance, 4-Methoxyphenethylamine, a compound with a similar structure, has been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
For example, 2-(4-methoxyphenyl)ethyl isothiocyanate, another compound with a similar structure, has been reported to exhibit antifungal activity against Aspergillus niger by damaging the cell morphology and membrane integrity .
Biochemical Pathways
For instance, 4-Methoxyphenethylamine, a structurally similar compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine , which are key biochemical pathways in the nervous system.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 234.34
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane vary with different dosages in animal models .
Metabolic Pathways
There is no available data on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available data on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with 4-methoxyphenylacetaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods: For industrial-scale production, the synthesis may involve catalytic hydrogenation of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol using a Co-NiO dual catalyst. This method offers high catalytic activity, shortens reaction time, and enhances product yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride in pyridine for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Venlafaxine: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, used as an antidepressant.
4-Methoxyphenethylamine: A precursor for the synthesis of other organic compounds.
2-(4-Methoxyphenyl)ethyl isocyanate: Used in organic synthesis for protection/deprotection sequences
Uniqueness: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its diazepane ring and methoxyphenyl group make it a versatile compound for various synthetic and research applications .
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-5-3-13(4-6-14)7-11-16-10-2-8-15-9-12-16/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNVJKHGKNHSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)
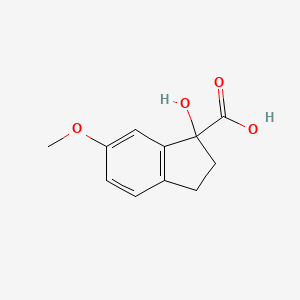
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)
![2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2713966.png)

![6-(Benzo[d]thiazole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2713974.png)
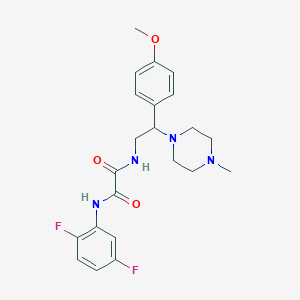
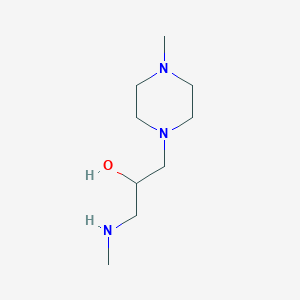
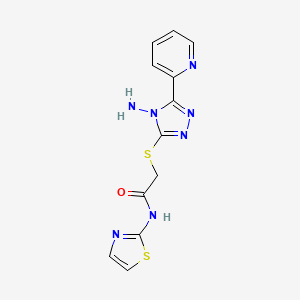
![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)
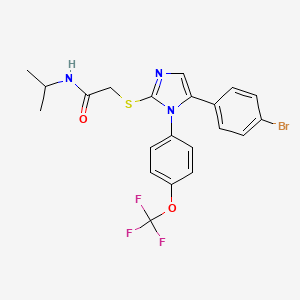
![4-Chloro-N-[(pentafluorophenyl)methyl]benzamide](/img/structure/B2713982.png)
